Verapamil EP Impurity L: Defined Identity for Regulatory Analytical Validation
This compound is chemically and officially defined as Verapamil EP Impurity L. Its precise identity (CAS 14046-55-0) is a critical comparator in the analytical profiling of the drug substance Verapamil [1]. Substitution with any other ketone impurity would invalidate a regulatory method.
| Evidence Dimension | Regulatory identity and analytical specificity |
|---|---|
| Target Compound Data | Verapamil EP Impurity L (CAS 14046-55-0); defined in European Pharmacopoeia impurity profile. |
| Comparator Or Baseline | Other Verapamil impurities (e.g., Impurity D, E, M) |
| Quantified Difference | Unique CAS registry and structure relative to the Verapamil impurity family. |
| Conditions | Pharmaceutical impurity profiling per EP monograph |
Why This Matters
For procurement supporting Abbreviated New Drug Application (ANDA) development or commercial production of Verapamil, this specific CAS designation ensures analytical traceability and regulatory compliance [1].
- [1] ChemWhat. Verapamil EP Impurity L CAS#: 14046-55-0. Analytical method development and QC application. View Source
